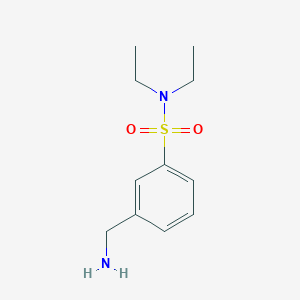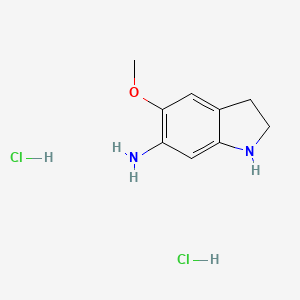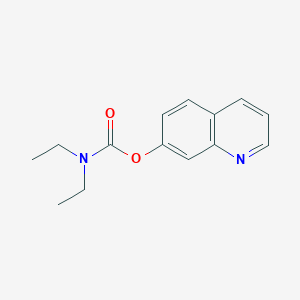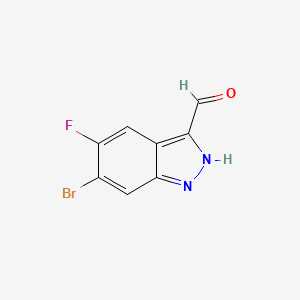
3-Amino-6-bromobenzofuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-bromobenzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The aldehyde group can be introduced via formylation reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The aldehyde group in 3-Amino-6-bromobenzofuran-2-carbaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
- Oxidation of the aldehyde group forms carboxylic acids.
- Reduction of the aldehyde group forms alcohols.
- Substitution of the bromine atom forms various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
3-Amino-6-bromobenzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound’s derivatives are studied for their biological activities, including anti-tumor and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-bromobenzofuran-2-carbaldehyde and its derivatives involves interactions with various molecular targets and pathways. The amino and bromine substituents enhance its binding affinity to specific enzymes and receptors, leading to its biological activities. For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
3-Amino-6-chlorobenzofuran-2-carbaldehyde: Similar structure but with a chlorine substituent instead of bromine.
3-Amino-6-fluorobenzofuran-2-carbaldehyde: Similar structure but with a fluorine substituent instead of bromine.
3-Amino-6-iodobenzofuran-2-carbaldehyde: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: The presence of the bromine atom in 3-Amino-6-bromobenzofuran-2-carbaldehyde provides unique reactivity and biological activity compared to its chlorine, fluorine, and iodine analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
3-amino-6-bromo-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)13-8(4-12)9(6)11/h1-4H,11H2 |
Clave InChI |
QTPFQBHJXUREBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)OC(=C2N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


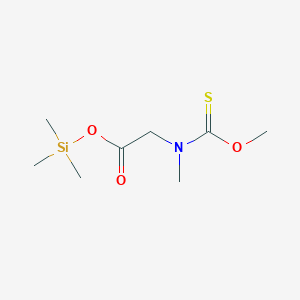
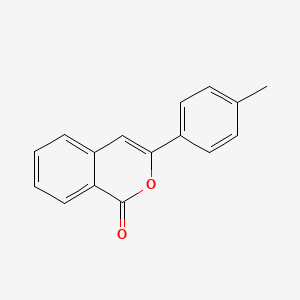
![3-Bromo-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11871935.png)
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)


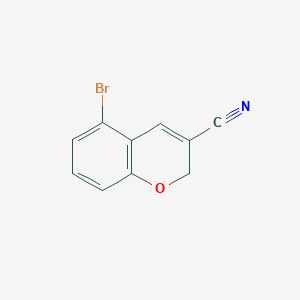
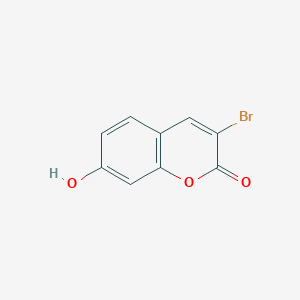
![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-amine](/img/structure/B11871958.png)

